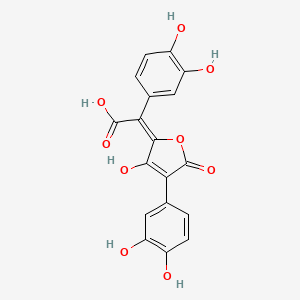

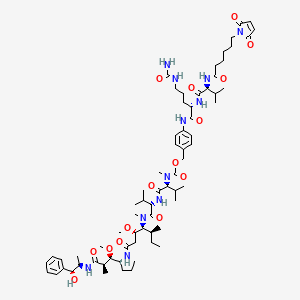

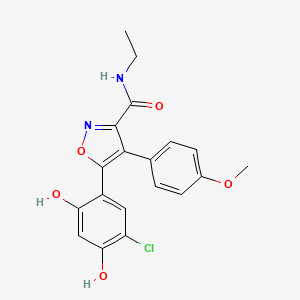

![molecular formula C20H24ClFN6O B611724 (R)-2-((S)-4-(3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl)piperazin-2-yl)-3-methylbutan-2-ol CAS No. 1321924-70-2](/img/structure/B611724.png)

(R)-2-((S)-4-(3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl)piperazin-2-yl)-3-methylbutan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

VTX-27 is a novel potent and selective PKCθ inhibitor.

Aplicaciones Científicas De Investigación

PKCθ Inhibitor

VTX-27 is a PKCθ inhibitor with a Ki value of 0.08 nM . It is selective for PKCθ over other PKC isoforms and a panel of seven kinases from the Src, spleen tyrosine kinase (Syk), Tec, and MAP kinase families .

Immunology Research

VTX-27 has been used in immunology research, particularly in studies related to cell signaling and innate immunity . It inhibits CD28-induced IL-2 release in isolated human peripheral blood mononuclear cells (PBMCs; IC50 = 11 nM) .

Inflammation Studies

The compound has been used in inflammation studies. Oral administration of VTX-27 (12.5, 25, and 50 mg/kg) prevents staphylococcal enterotoxin B-induced increases in IL-2 plasma levels in mice .

Hematological Diseases Treatment

VTX-27 has shown high efficacy in multiple hematological diseases, especially acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) .

Cardiotoxicity Studies

There is a possibility that VTX-27 may cause cardiotoxicity . This has led to studies investigating the toxic effect of VTX-27 on the heart .

Anticancer Therapy

VTX-27 is a promising novel agent in anticancer therapy . However, cardiovascular damage induced by anticancer therapy has become a major health problem, and the cardiotoxic effect of VTX-27 is being investigated .

Mecanismo De Acción

Target of Action

VTX-27 is a selective inhibitor of protein kinase C theta (PKC θ) . PKC θ is a member of the protein kinase C family of serine/threonine kinases, which play critical roles in numerous cellular processes, including cell differentiation, proliferation, and immune response .

Mode of Action

The compound interacts with its target, PKC θ, by binding to it, thereby inhibiting its activity . It has a high affinity for PKC θ, with a Ki value of 0.08 nM . This interaction results in the modulation of the downstream effects mediated by PKC θ .

Biochemical Pathways

The inhibition of PKC θ by VTX-27 affects various biochemical pathways. PKC θ is involved in the regulation of several signaling pathways, including the T-cell receptor (TCR) signaling pathway, which plays a crucial role in T-cell activation and immune response . Therefore, the inhibition of PKC θ can potentially modulate these pathways, leading to altered cellular responses .

Pharmacokinetics

VTX-27 exhibits favorable pharmacokinetic properties. It has a low clearance rate (7 mL min -1 kg -1), a long half-life (4.7 h), and good oral bioavailability (65%) . These properties suggest that VTX-27 can be effectively absorbed and distributed in the body, and it is metabolized and excreted at a rate that allows it to exert its therapeutic effects .

Result of Action

The inhibition of PKC θ by VTX-27 leads to potent dose-dependent inhibition of IL-2 production . IL-2 is a cytokine that plays a central role in the immune response, particularly in the activation and proliferation of T cells . Therefore, the action of VTX-27 can result in the modulation of immune responses .

Propiedades

IUPAC Name |

(2R)-2-[(2S)-4-[3-chloro-5-fluoro-6-(2H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl]piperazin-2-yl]-3-methylbutan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClFN6O/c1-11(2)20(3,29)15-10-28(8-7-23-15)19-13(21)9-14(22)17(25-19)16-12-5-4-6-24-18(12)27-26-16/h4-6,9,11,15,23,29H,7-8,10H2,1-3H3,(H,24,26,27)/t15-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWARSZQGAFXJM-MGPUTAFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](C)([C@@H]1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClFN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.